Briciclib sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

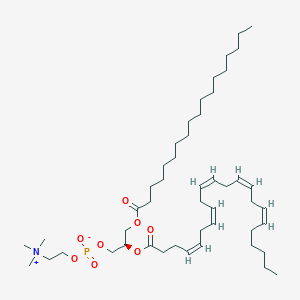

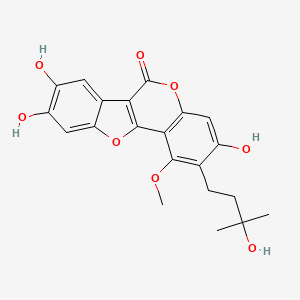

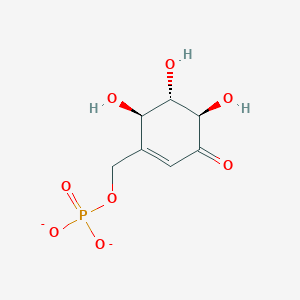

Briciclib Sodium is a benzyl styryl sulfone analog, and a disodium phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. This agent may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Briciclib sodium is a derivative of ON 013100, demonstrating significant potential in antineoplastic (anti-cancer) activity. It operates through the conversion to ON 013100 upon hydrolysis, which then blocks the translation of cyclin D mRNA and decreases cyclin D protein expression. This mechanism can induce cell cycle arrest and apoptosis in cancer cells, particularly those overexpressing cyclin D, ultimately reducing tumor cell proliferation. Cyclin D plays a critical role in cell cycle division and is frequently overexpressed in various hematologic and solid tumors, often correlating with poor prognosis. Briciclib sodium's action in reducing cyclin D accumulation in cancer cells highlights its potential as a therapeutic agent in cancer treatment (Definitions, 2020).

eIF4E Targeting in Cancer Therapy

Briciclib exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E), a master regulator controlling mRNA translation in cells. Overexpression of eIF4E, a proto-oncogene, is linked to the translation of genes essential for cellular proliferation, survival, angiogenesis, and metastasis. Briciclib's binding to eIF4E and its consequential reduction in the expression of cyclin D1 and c-Myc, alongside the enhancement of pro-apoptotic proteins like P53 and Cleaved Caspase 3, underscores its potential in treating hematopoietic and solid cancers. This is further supported by its effectiveness in various cancer cell lines, including breast, mantle cell leukemia, gastric, and esophageal cancers, at nanomolar concentrations. Notably, an orally bioavailable version of ON 013100, the precursor to briciclib, has been developed, offering a convenient administration route (Jasani et al., 2015).

Eigenschaften

CAS-Nummer |

865784-01-6 |

|---|---|

Produktname |

Briciclib sodium |

Molekularformel |

C19H21Na2O10PS |

Molekulargewicht |

518.4 g/mol |

IUPAC-Name |

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |

InChI |

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |

InChI-Schlüssel |

MIBWXNAYNGADJD-MIIBGCIDSA-L |

Isomerische SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Synonyme |

ON 013105 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)